3-Chloro-2,6-difluorobenzotrifluoride

Vue d'ensemble

Description

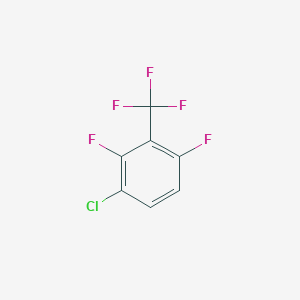

3-Chloro-2,6-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2ClF5. It is a derivative of benzotrifluoride, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-difluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method includes the reaction of 2,6-difluorobenzotrifluoride with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2,6-difluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: The compound can be reduced to form benzyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

Substitution Reactions: Products include various substituted benzotrifluorides, depending on the nucleophile used.

Oxidation Reactions: The major product is typically a benzoic acid derivative.

Reduction Reactions: The primary products are benzyl derivatives.

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of the compound 3-Chloro-2,6-difluorobenzotrifluoride:

Preparation of Benzotrifluorides

- This compound, as well as other benzotrifluorides containing fluorine and chlorine, can be selectively hydrogenated to produce benzotrifluorides substituted by fluorine and optionally chlorine . This method serves as an alternative to producing fluorinated benzotrifluorides from chlorobenzotrifluorides by chlorine replacement with fluorine, a process that can be difficult depending on the chlorine atom's position .

Insecticidal Action

- Benzotrifluorides are known for their insecticidal properties, showing strong action against plant pests like mustard beetle larvae, hygiene pests like houseflies, and warm-blooded animal parasites like the autumn fly .

Safety Data and Hazards

- 2-Chloro-3,6-difluorobenzotrifluoride does not have any known GHS hazard label elements .

- When dealing with 2-Chloro-3,6-difluorobenzotrifluoride, ensure adequate ventilation and use personal protective equipment .

- In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

- In case of eye contact, immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep eye wide open while rinsing. Get medical attention .

- If swallowed, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .

Related Compounds

Mécanisme D'action

The mechanism of action of 3-Chloro-2,6-difluorobenzotrifluoride involves its interaction with specific molecular targets, depending on its application. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chlorobenzotrifluoride: Similar in structure but lacks the fluorine atoms at positions 2 and 6.

3,4-Dichlorobenzotrifluoride: Contains two chlorine atoms instead of one chlorine and two fluorine atoms.

2,6-Difluorobenzotrifluoride: Lacks the chlorine atom present in 3-Chloro-2,6-difluorobenzotrifluoride.

Uniqueness

This compound is unique due to the combination of chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions. The presence of fluorine atoms also contributes to the compound’s lipophilicity, making it valuable in medicinal chemistry for drug design.

Activité Biologique

3-Chloro-2,6-difluorobenzotrifluoride (CAS No. 32137-19-2) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in various fields, including agriculture and pharmacology.

- Molecular Formula : C7H3ClF5

- Molecular Weight : 210.55 g/mol

- Physical State : Liquid at room temperature

- Solubility : Soluble in organic solvents; limited solubility in water

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological molecules, including enzymes and receptors. The presence of chlorine and fluorine atoms enhances its lipophilicity and may influence its binding affinity to target proteins.

Enzyme Interactions

Research indicates that this compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. These interactions can lead to alterations in metabolic pathways, potentially affecting drug metabolism and toxicity profiles in biological systems .

Cellular Effects

Studies have shown that exposure to this compound can impact cellular functions by modulating cell signaling pathways and gene expression. For instance, it may induce changes in the expression of genes involved in detoxification processes .

Toxicological Profile

The compound exhibits moderate toxicity, with potential adverse effects on human health. It is classified as irritating to the eyes, skin, and respiratory system. Chronic exposure may lead to more severe health implications .

Dosage Effects

Experimental data suggest that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal observable effects.

- Moderate Doses : Induction of metabolic changes and potential toxicity.

- High Doses : Significant cytotoxicity and disruption of normal cellular functions.

Agricultural Applications

In agricultural research, this compound has been evaluated for its fungicidal properties. It demonstrated moderate activity against various plant pathogens when tested in field conditions. For example:

- Fungicidal Activity : Showed effectiveness against leaf spot diseases in crops like sugar beet and cucumber .

Pharmacological Research

Preliminary studies have suggested that compounds similar to this compound may possess anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor progression . However, further research is required to establish these effects conclusively.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C7H3ClF5 |

| Molecular Weight | 210.55 g/mol |

| Toxicity | Irritating to skin, eyes; harmful if inhaled or ingested |

| Biological Activity | Moderate fungicidal activity; potential anticancer properties |

| Enzyme Interaction | Cytochrome P450 modulation |

Propriétés

IUPAC Name |

1-chloro-2,4-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABHDJHDUYGAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600600 | |

| Record name | 1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-36-0 | |

| Record name | 1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.